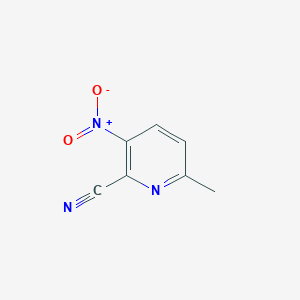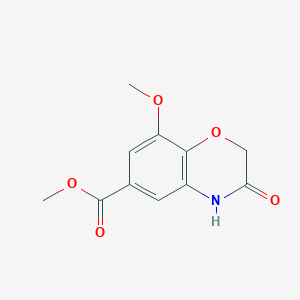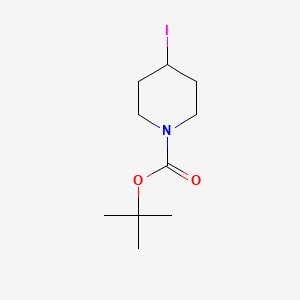
N-Boc-4-ヨードピペリジン
概要
説明
N-Boc-4-iodopiperidine is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a synthetically produced compound that is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block in the production of pharmaceuticals. N-Boc-4-iodopiperidine is a colorless to slightly yellow liquid with a boiling point of 146°C. It is a relatively stable compound, and is also soluble in various organic solvents.
科学的研究の応用
プロテオミクス研究
N-Boc-4-ヨードピペリジン: は、ペプチドやタンパク質の合成のためのビルディングブロックとして役立つ、プロテオミクス研究で使用されます。 反応性ヨウ素部分は、さらなる官能基化を可能にし、タンパク質の構造と機能の研究における汎用性の高い試薬となっています .
医薬品化学
医薬品化学では、この化合物は、さまざまな薬理学的に活性な分子の合成における重要な中間体です。 ピペリジン環は、医薬品に共通するモチーフであり、ヨウ素置換基は、さらなるクロスカップリング反応を使用して、さまざまな医薬品の製造に使用できます .
創薬
化合物は、多くの医薬品に存在するピペリジン誘導体の合成における役割を果たすため、創薬における有用性が顕著です。 これは、多くの生物学的に活性な化合物のコア構造である、飽和環状アミンの構築に特に役立ちます .
化学合成
N-Boc-4-ヨードピペリジン: は、複雑な有機分子の調製のための化学合成で用いられます。 Boc(tert-ブトキシカルボニル)基は、アミンに対する保護基として役立ち、アミンの機能性に影響を与えることなく、さまざまな合成変換を促進します .
生化学試薬
生化学試薬として、阻害剤、モジュレーター、アゴニストなどの生化学化合物の合成に使用されます。 その構造的特徴により、生化学アッセイにおける化学空間の探求が可能になります .
有機エレクトロニクス
有機エレクトロニクス分野では、N-Boc-4-ヨードピペリジンは、有機半導体の合成に使用できます。 ヨウ素原子は、さらなる反応により、電子特性に不可欠なπ共役系を付加することができます .
材料科学
この化合物は、特に特定の光学または機械的特性を持つ新素材の開発において、材料科学に応用されています。 ポリマーへの組み込みにより、特性が向上した材料が得られます .
分析化学
分析化学では、N-Boc-4-ヨードピペリジンは、質量分析法などのさまざまな分析手法で、標準または参照化合物として使用され、機器の校正や反応機構の研究に使用されます .
Safety and Hazards
作用機序
Target of Action
N-Boc-4-iodopiperidine, also known as Tert-butyl 4-iodopiperidine-1-carboxylate, is a complex organic compoundIt’s often used as an intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
The exact mode of action of N-Boc-4-iodopiperidine is not well-documented. As an intermediate, its role typically involves participating in various chemical reactions to form more complex structures. It’s often involved in coupling reactions in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
As an intermediate in drug synthesis, it contributes to the formation of the final active pharmaceutical ingredient, which then interacts with biological systems and influences biochemical pathways .
Pharmacokinetics
As an intermediate, it’s typically transformed into other compounds before administration, so its pharmacokinetic profile would likely be less relevant than that of the final pharmaceutical product .
Result of Action
The direct molecular and cellular effects of N-Boc-4-iodopiperidine are not well-documented. As an intermediate, its primary role is in the synthesis of other compounds. The effects of the compound would therefore depend on the properties of the final synthesized product .
Action Environment
The action of N-Boc-4-iodopiperidine, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage conditions for N-Boc-4-iodopiperidine include keeping it in a dark place, sealed, and at a temperature between 2-8°C . Its stability and efficacy in the synthesis of other compounds can be affected by these factors .
特性
IUPAC Name |
tert-butyl 4-iodopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWQFKUQVJNPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447440 | |
| Record name | N-Boc-4-iodopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301673-14-3 | |
| Record name | N-Boc-4-iodopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-iodopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

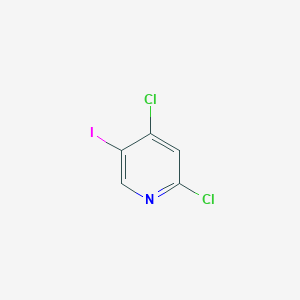
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
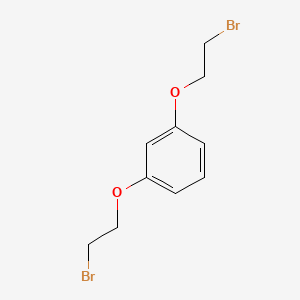
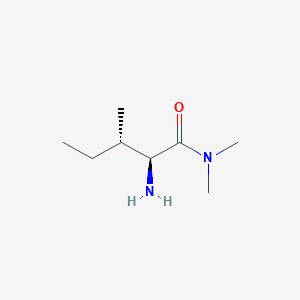
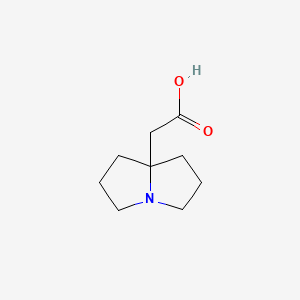

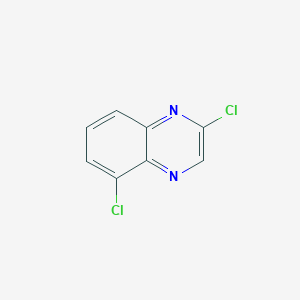
![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)
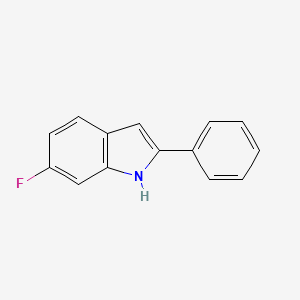
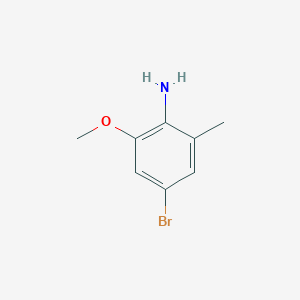
![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)

